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Compound of Interest

Compound Name:
2-Methoxy-4-

(trifluoromethyl)benzonitrile

Cat. No.: B161379 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4-
(trifluoromethyl)benzonitrile

Introduction
2-Methoxy-4-(trifluoromethyl)benzonitrile is a substituted aromatic compound of significant

interest in medicinal chemistry and materials science. Its unique combination of a methoxy

group, a trifluoromethyl group, and a nitrile moiety on a benzene ring gives rise to a specific set

of physicochemical properties that are crucial for its application in drug discovery and the

development of advanced materials. The methoxy group acts as a hydrogen bond acceptor

and can influence metabolic stability. The trifluoromethyl group often enhances metabolic

stability, binding affinity, and cell permeability. The nitrile group is a versatile synthetic handle

and can participate in various chemical transformations.

This technical guide provides a comprehensive overview of the core physicochemical

properties of 2-Methoxy-4-(trifluoromethyl)benzonitrile. It is designed for researchers,

scientists, and drug development professionals, offering both theoretical insights and practical,

field-proven experimental protocols. The information presented herein is a synthesis of

available data on structurally related compounds and established analytical methodologies,

providing a robust framework for understanding and utilizing this compound.
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A clear identification of the molecule is the first step in any scientific investigation.

Identifier Value Source

Chemical Name
2-Methoxy-4-

(trifluoromethyl)benzonitrile
[1][2]

Synonyms

4-Cyano-3-

methoxybenzotrifluoride, 4-

Cyano-3-

(trifluoromethyl)anisole

[1]

CAS Number 132927-08-3 [1][2]

Molecular Formula C₉H₆F₃NO [1]

Molecular Weight 201.15 g/mol [1]

MDL Number MFCD02101784 [1]

Thermal Properties
The thermal properties of a compound, such as its melting and boiling points, are critical

indicators of its purity and physical state under various conditions.

Melting Point
While an experimentally determined melting point for 2-Methoxy-4-
(trifluoromethyl)benzonitrile is not readily available in the cited literature, we can estimate its

value based on structurally similar compounds.
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Compound Melting Point (°C)

4-Methoxy-2-(trifluoromethyl)benzonitrile 63 - 66

4-Amino-2-(trifluoromethyl)benzonitrile 141 - 145[3]

2-Methoxy-4-nitrobenzonitrile 177 - 180[4]

2-nitro-4-trifluoromethyl benzonitrile 42 - 44

4-isothiocyanato-2-(trifluoromethyl)benzonitrile 39.0 - 43.0[4]

Based on these related structures, the melting point of 2-Methoxy-4-
(trifluoromethyl)benzonitrile is likely to be in the range of 40-70 °C.

Experimental Protocol for Melting Point Determination
The following is a standard procedure for determining the melting point of a crystalline organic

compound.[5][6]

Diagram of Melting Point Determination Workflow
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Sample Preparation Measurement Result

Grind the crystalline solid into a fine powder. Tap the open end of a capillary tube into the powder. Pack the powder into the sealed end of the tube (2-3 mm height). Place the capillary tube into the melting point apparatus. Heat the sample rapidly to ~20°C below the expected melting point. Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first liquid appears (T1). Record the temperature at which the last solid melts (T2). The melting point range is T1 - T2.
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Start: Weigh a known mass of the compound.

Add a known volume of solvent incrementally.

Mix vigorously after each addition (vortexing/sonication).

Visually inspect for complete dissolution.

Is the solid fully dissolved?

No

Record the total volume of solvent added.

Yes

Calculate solubility (e.g., in mg/mL).

End

Click to download full resolution via product page

Caption: Workflow for Solubility Determination.
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Step-by-Step Methodology:

Preparation:

Weigh a precise amount of 2-Methoxy-4-(trifluoromethyl)benzonitrile into a clean, dry

vial.

Select a range of solvents for testing (e.g., water, phosphate-buffered saline, ethanol,

DMSO, DMF).

Procedure:

Add a small, measured volume of the chosen solvent to the vial.

Vigorously mix the contents using a vortex mixer for at least one minute. If the solid does

not dissolve, sonication can be employed to break up aggregates. [7] * Visually inspect the

solution against a dark background to see if all the solid has dissolved.

If the solid has not fully dissolved, add another measured volume of the solvent and repeat

the mixing process.

Continue this incremental addition of the solvent until the compound is completely

dissolved.

Record the total volume of solvent required to dissolve the initial mass of the compound.

Calculation:

Calculate the solubility using the following formula: Solubility (mg/mL) = Initial Mass of

Compound (mg) / Total Volume of Solvent (mL)

Partition Coefficient (logP) and Distribution
Coefficient (logD)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the

ratio of its concentration in a nonpolar solvent (typically octanol) to its concentration in a polar
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solvent (water) at equilibrium. The distribution coefficient (logD) is a similar measure but takes

into account the ionization of the compound at a specific pH.

While no experimental logP or logD values for 2-Methoxy-4-(trifluoromethyl)benzonitrile
were found, we can make some predictions based on its structure. The trifluoromethyl group is

highly lipophilic and will significantly increase the logP value. The methoxy group has a smaller,

but still positive, contribution to lipophilicity. The nitrile group is polar and will decrease the logP.

Overall, the compound is expected to be moderately to highly lipophilic.

For ionizable compounds, logD is a more physiologically relevant parameter than logP. [6]2-
Methoxy-4-(trifluoromethyl)benzonitrile does not have strongly acidic or basic functional

groups, so its logP and logD values are expected to be similar over a wide pH range.

Acidity and Basicity (pKa)
The pKa value indicates the strength of an acid or a base. The nitrile group is very weakly

basic, and the methoxy and trifluoromethyl groups do not significantly contribute to the acidity

or basicity of the benzene ring. Therefore, 2-Methoxy-4-(trifluoromethyl)benzonitrile is

considered a neutral compound under typical physiological conditions.

Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and confirmation of a

compound's identity.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Methoxy-4-(trifluoromethyl)benzonitrile is expected to show

characteristic absorption bands for its functional groups.
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Functional Group
Expected Wavenumber
(cm⁻¹)

Comments

C≡N (Nitrile) 2240 - 2220

For aromatic nitriles, this peak

is sharp and of medium

intensity. [8]

C-F (Trifluoromethyl) 1350 - 1100 Strong, broad absorptions.

C-O (Methoxy)
1275 - 1200 (asymmetric)

1075 - 1020 (symmetric)
Strong absorptions.

C=C (Aromatic) 1600 - 1450
Multiple sharp bands of

variable intensity.

=C-H (Aromatic) 3100 - 3000 Weak to medium intensity.

C-H (Methoxy) 2950 - 2850 Medium intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

a molecule.

¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of 2-Methoxy-4-(trifluoromethyl)benzonitrile in CDCl₃

would show the following signals:

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

OCH₃ ~3.9 Singlet 3H

Aromatic H 7.0 - 7.8 Multiplet 3H

The aromatic region will show a complex splitting pattern due to the substitution on the ring.

¹³C NMR Spectroscopy
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The predicted ¹³C NMR spectrum would show nine distinct signals corresponding to the nine

carbon atoms in the molecule.

Carbon Predicted Chemical Shift (δ, ppm)

C≡N 115 - 120 [9]

CF₃ 120 - 130 (quartet)

Aromatic C 110 - 160

OCH₃ ~56

UV-Vis Spectroscopy
Aromatic compounds like 2-Methoxy-4-(trifluoromethyl)benzonitrile exhibit characteristic

UV-Vis absorption bands arising from π → π* transitions. The benzene ring itself has

absorption bands around 184, 204, and 256 nm. The substituents on the ring will cause a

bathochromic (red) shift of these bands.

Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of

2-Methoxy-4-(trifluoromethyl)benzonitrile. While some experimental data for this specific

molecule is not yet publicly available, a robust understanding of its properties can be achieved

through the analysis of structurally related compounds and the application of established

experimental methodologies. The protocols and predictive data presented herein offer a solid

foundation for researchers and developers working with this promising compound.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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